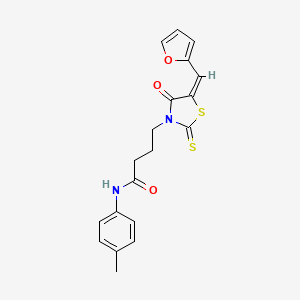

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)butanamide

Description

The compound "(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)butanamide" is a thiazolidinone derivative characterized by a central 4-oxo-2-thioxothiazolidin-3-yl core. Key structural features include:

- A butanamide side chain at position 3, terminating in a N-(p-tolyl) group (a methyl-substituted phenyl ring), enhancing lipophilicity and influencing receptor binding .

- The E-configuration of the furan-2-ylmethylene group, critical for spatial orientation and intermolecular interactions.

Thiazolidinone derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.

Properties

IUPAC Name |

4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c1-13-6-8-14(9-7-13)20-17(22)5-2-10-21-18(23)16(26-19(21)25)12-15-4-3-11-24-15/h3-4,6-9,11-12H,2,5,10H2,1H3,(H,20,22)/b16-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTVMWSELGSNIW-FOWTUZBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)butanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, summarizing key findings from various studies, including antimicrobial efficacy, anticancer properties, and other relevant biological effects.

- Molecular Formula : C17H15N3O3S2

- Molecular Weight : 373.45 g/mol

- CAS Number : 682764-05-2

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a study evaluating various thiazolidinone derivatives, it was found that these compounds displayed antibacterial activity against both Gram-positive and Gram-negative bacteria. The synthesized derivatives showed a wide spectrum of activity against several bacterial strains, highlighting their potential as therapeutic agents against infections resistant to conventional antibiotics .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | Bacterial Strains Tested | Activity |

|---|---|---|

| Compound A | Staphylococcus aureus, E. coli | Effective |

| Compound B | Pseudomonas aeruginosa | Moderate |

| (E)-4-(5-(furan-2-ylmethylene)-4-oxo...) | Multiple strains | High |

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has also been explored extensively. Studies have shown that (E)-4-(5-(furan-2-ylmethylene)-4-oxo...) exhibits moderate to strong antiproliferative activity in various cancer cell lines, including leukemia cells. The mechanism of action appears to involve the induction of apoptosis, as evidenced by assays measuring cell viability and DNA fragmentation .

Case Study: Anticancer Effects in Leukemia Cell Lines

In a specific study involving two human leukemia cell lines, compounds derived from the thiazolidinone framework demonstrated significant cytotoxic effects. The MTT assay results indicated that the compound induced apoptosis in a dose-dependent manner. Notably, modifications in the substituents on the thiazolidinone core influenced the degree of cytotoxicity observed, with certain derivatives showing enhanced activity .

Other Biological Activities

Beyond antimicrobial and anticancer effects, thiazolidinone derivatives have been investigated for additional biological activities:

- Anti-inflammatory Effects : Some studies suggest that these compounds may exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines.

- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of various enzymes implicated in disease processes, including proteases and kinases .

Safety and Toxicity Profile

The safety profile of (E)-4-(5-(furan-2-ylmethylene)-4-oxo...) has been assessed in several studies. Preliminary toxicity assessments indicate low toxicity levels across various models, with LD50 values suggesting a favorable safety margin for further development. Additionally, these compounds do not exhibit mutagenic or carcinogenic properties based on current data .

Scientific Research Applications

Pharmacological Applications

- Antimicrobial Activity : Research indicates that compounds containing thiazolidinone moieties exhibit antimicrobial properties. Studies have shown that (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)butanamide demonstrates significant activity against various bacterial strains, making it a candidate for developing new antibiotics .

- Anticancer Properties : The compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The furan and thiazolidinone groups are believed to play crucial roles in its cytotoxic effects against tumor cells .

- Anti-inflammatory Effects : There is emerging evidence that this compound exhibits anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation. Its ability to modulate inflammatory pathways could lead to applications in diseases such as arthritis and other inflammatory disorders .

Case Studies and Research Findings

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry reported the synthesis of various thiazolidinone derivatives, including this compound, which showed promising results against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the thiazolidinone structure could enhance antimicrobial efficacy .

- Cancer Cell Line Testing : In vitro studies conducted on human breast cancer cell lines demonstrated that the compound induced apoptosis at micromolar concentrations. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting cell death via apoptosis mechanisms .

- Inflammation Model : A recent animal model study assessed the anti-inflammatory effects of this compound in induced arthritis models. Results showed a significant reduction in paw swelling and inflammatory cytokine levels compared to control groups, indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Key Observations :

- Side Chain Modifications: The N-(p-tolyl)butanamide group in the target compound enhances lipophilicity compared to the N-(4-ethoxyphenyl) analog (higher logP predicted) .

- Stereochemistry: The E-configuration in the furan-2-ylmethylene group is conserved in analogs, but Compound C features a Z-configuration in the thiazolidinone substituent, altering spatial packing .

- Substituent Bulk : Compound C’s 2-methyl-3-phenylprop-2-enylidene group increases molecular weight and may impact membrane permeability .

Physicochemical and Pharmacokinetic Properties

Predicted properties (Table 2) highlight differences in solubility, acidity, and bioavailability:

| Compound | Density (g/cm³) | pKa | LogP (Predicted) | Water Solubility |

|---|---|---|---|---|

| Target Compound | ~1.50* | ~12.5–13.5* | 3.8–4.2* | Low |

| Compound B | 1.48 | 12.96 | 3.1 | Moderate |

| Compound C | ~1.55* | ~10.2* | 5.3 | Very Low |

*Estimated based on structural analogs.

Analysis :

- The target compound’s N-(p-tolyl)butanamide group likely increases LogP compared to Compound B’s pyridine substituent, reducing aqueous solubility.

- Compound C’s high LogP (5.3) and bulky substituent suggest poor solubility, limiting bioavailability .

Computational Similarity Analysis

Graph-based structural comparison () and binary fingerprint methods () reveal:

- Tanimoto Coefficients : Using binary fingerprints, the target compound and Compound A share >85% similarity due to identical core and side-chain length. Similarity drops to ~70% with Compound B (shorter chain, pyridine) and ~65% with Compound C (bulky substituent) .

- Common Substructures : All analogs retain the 4-oxo-2-thioxothiazolidin-3-yl core, but side-chain variations significantly impact predicted bioactivity.

Q & A

Basic Research Questions

What are the common synthetic routes for (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)butanamide?

The synthesis typically involves coupling a thioxothiazolidinone precursor with a substituted butanamide. For example:

- Step 1 : Formation of the thioxothiazolidinone core via cyclization of thiourea derivatives with α,β-unsaturated ketones under basic conditions .

- Step 2 : Introduction of the furan-2-ylmethylene group via Knoevenagel condensation using furfuraldehyde and catalytic piperidine .

- Step 3 : Amide coupling using reagents like N-ethyl-N’-(dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in DMF, followed by reaction with p-toluidine .

Key parameters : Solvent choice (DMF for solubility), temperature (room temperature for condensation; 0–5°C for coupling), and stoichiometric control of coupling reagents .

How is the molecular structure of this compound confirmed experimentally?

- X-ray crystallography : Resolve stereochemistry (e.g., E-configuration of the furan-methylene group) and bond lengths (e.g., C=S bond at ~1.65 Å in the thioxothiazolidinone ring) .

- Spectroscopy :

- Elemental analysis : Validate C, H, N, S content with <0.4% deviation from theoretical values .

What are the key functional groups influencing reactivity and bioactivity?

- Thioxothiazolidinone core : The C=S group enhances electrophilicity, enabling nucleophilic attacks (e.g., by urease in inhibition studies) .

- Furan-methylene moiety : Conjugated system stabilizes the E-isomer and participates in π-π interactions with biological targets .

- p-Tolylamide group : Hydrophobic interactions with enzyme pockets (e.g., urease’s nickel center) improve binding affinity .

Advanced Research Questions

How can reaction conditions be optimized to improve yield and purity?

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, optimize Knoevenagel condensation by screening bases (piperidine vs. DBU) and solvents (ethanol vs. THF) .

- Continuous-flow systems : Enhance reproducibility in coupling steps by controlling residence time and reagent mixing ratios .

- Purification : Employ gradient column chromatography (hexane/EtOAc) or recrystallization (DMF/water) to isolate the E-isomer selectively .

What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Multi-technique cross-validation : Compare XRD data (absolute configuration) with NOESY (spatial proximity of furan and thiazolidinone protons) .

- Computational modeling : Use DFT calculations to predict NMR shifts (e.g., Gaussian09 with B3LYP/6-31G* basis set) and match experimental values .

- Isotopic labeling : Introduce deuterium at ambiguous positions (e.g., methylene group) to simplify splitting patterns in NMR .

How can computational methods predict the compound’s bioactivity and mechanism?

- Molecular docking : Simulate binding to targets like urease (PDB: 4H9M) using AutoDock Vina. Key interactions include:

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design analogs with higher potency .

What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

- Isomerization control : Avoid prolonged heating during amide coupling to prevent Z→E isomerization. Monitor via HPLC (C18 column, acetonitrile/water) .

- Catalyst selection : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to preserve configuration .

- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to track reaction progression in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.